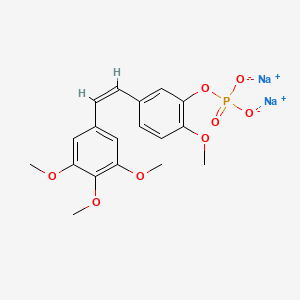
Zybrestat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zybrestat, also known as combretastatin A4 phosphate, is a vascular disrupting agent (VDA) primarily used in cancer therapy. It is a synthetic prodrug that is converted to combretastatin inside endothelial cells. Originally derived from the root bark of the South African Bushwillow tree (Combretum caffrum), this compound targets the established blood vessel network within tumors, causing rapid collapse and necrosis of the tumor’s vascular structure .
準備方法
The synthesis of Zybrestat involves the conversion of combretastatin A4 to its phosphate form. One synthetic route starts with tris(hydroxymethyl)aminomethane and [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]phosphonic acid . The reaction conditions typically involve phosphorylation reactions under controlled conditions to ensure the stability and solubility of the final product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .
化学反応の分析
Zybrestat undergoes several types of chemical reactions, including:
Oxidation: Combretastatin A4 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert combretastatin A4 to its more active forms.
Substitution: Substitution reactions can modify the functional groups on the combretastatin molecule to enhance its efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
科学的研究の応用
Zybrestat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study vascular disrupting agents and their chemical properties.
Biology: Investigated for its effects on endothelial cells and tumor vasculature.
Medicine: Primarily used in oncology for the treatment of anaplastic thyroid cancer and other solid tumors. .
Industry: Employed in the development of new cancer therapies and drug delivery systems.
作用機序
Zybrestat exerts its effects through a dual mechanism of action:
Tubulin Depolymerization: It acts at the colchicine-binding site of the beta-subunit of endothelial tubulin, disrupting the endothelial cytoskeleton and causing shape changes in the cells. This decreases the size of the blood vessel lumen, leading to decreased blood flow and thrombosis.
Cell Junction Disruption: It disrupts the VE-cadherin/beta-catenin complex, interfering with cell-cell contact and increasing vascular permeability.
類似化合物との比較
Zybrestat is similar to other vascular disrupting agents like resveratrol, which also targets endothelial cells and disrupts blood vessel formation. this compound is unique in its dual mechanism of action and its specific targeting of established tumor vasculature. Other similar compounds include:
Resveratrol: A stilbene compound found in red wine, known for its antioxidant properties.
Colchicine: An alkaloid used to treat gout, which also binds to tubulin.
Paclitaxel: A chemotherapy drug that stabilizes microtubules and prevents their disassembly
This compound’s unique ability to target both tubulin and cell junctions makes it a promising candidate for cancer therapy, particularly in tumors with well-established blood vessels.
特性
分子式 |
C18H19Na2O8P |
|---|---|
分子量 |
440.3 g/mol |
IUPAC名 |
disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;; |
InChIキー |
VXNQMUVMEIGUJW-XNOMRPDFSA-L |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


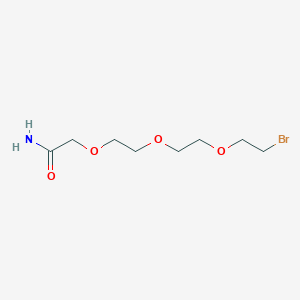

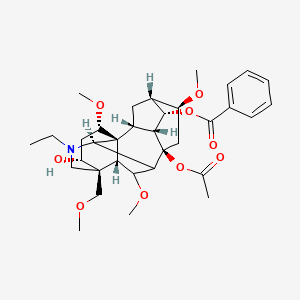
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)

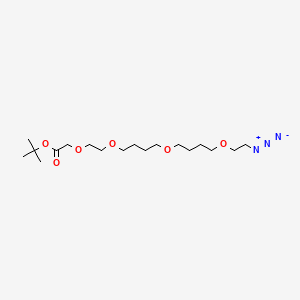
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
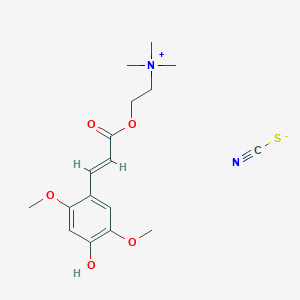

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)

